molecular formula C18H25N5 B14967887 1-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}piperidine

1-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}piperidine

Cat. No.: B14967887
M. Wt: 311.4 g/mol
InChI Key: CHWUNXSBTOBEOZ-UHFFFAOYSA-N
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Description

1-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}PIPERIDINE is a complex organic compound that features a unique structure combining a tetrazole ring, a cyclopentyl group, and a piperidine moiety

Preparation Methods

The synthesis of 1-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}PIPERIDINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic approach. The final step often involves the coupling of the tetrazole-cyclopentyl intermediate with piperidine under specific conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}PIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}PIPERIDINE involves its interaction with specific molecular targets, such as receptors or enzymes. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context .

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives and cyclopentyl-piperidine compounds. For example:

Properties

Molecular Formula

C18H25N5

Molecular Weight

311.4 g/mol

IUPAC Name

1-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentyl]piperidine

InChI

InChI=1S/C18H25N5/c1-15-8-7-9-16(14-15)23-17(19-20-21-23)18(10-3-4-11-18)22-12-5-2-6-13-22/h7-9,14H,2-6,10-13H2,1H3

InChI Key

CHWUNXSBTOBEOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)N4CCCCC4

Origin of Product

United States

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